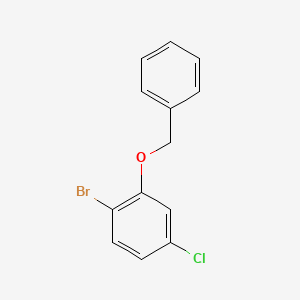

2-(Benzyloxy)-1-bromo-4-chlorobenzene

Description

Significance of Aryl Halides as Versatile Synthetic Building Blocks

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. alfa-chemistry.comtheclinivex.com Their importance lies in their ability to participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgchemspider.com These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the core structures of many biologically active compounds and functional materials. aaronchem.commoldb.com The reactivity of aryl halides in these transformations is influenced by the nature of the halogen atom, with iodides being the most reactive, followed by bromides and then chlorides. moldb.com This differential reactivity allows for selective transformations in polyhalogenated systems.

The presence of a halogen on the aromatic ring also influences the electronic properties of the molecule, which can direct the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions. This feature provides chemists with a powerful tool to control the outcome of their synthetic sequences.

Strategic Role of Benzyloxy Ethers in Molecular Design and Functionalization

The benzyloxy group, a benzyl (B1604629) group attached to an oxygen atom, is a widely employed protecting group for alcohols and phenols in multi-step organic synthesis. Its popularity stems from its relative stability to a broad range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.

Crucially, the benzyl ether can be selectively cleaved under specific conditions, most commonly through catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst). bldpharm.com This process, known as hydrogenolysis, is typically clean and high-yielding, liberating the original hydroxyl group. bldpharm.com The ability to protect a hydroxyl group and then deprotect it at a later stage is a critical strategy in the synthesis of complex molecules with multiple functional groups, preventing unwanted side reactions. ambeed.com

Contextualization of 2-(Benzyloxy)-1-bromo-4-chlorobenzene within Contemporary Chemical Research

This compound is a trifunctionalized aromatic compound that embodies the strategic advantages of both aryl halides and benzyloxy ethers. Its structure, featuring a benzyloxy group, a bromine atom, and a chlorine atom on a benzene (B151609) ring, makes it a highly versatile intermediate in organic synthesis. aaronchem.com

The differential reactivity of the bromine and chlorine atoms is a key feature of this molecule. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the bromine-substituted position, while leaving the chlorine atom intact for subsequent transformations. This orthogonal reactivity is highly desirable in the synthesis of complex, multi-substituted aromatic compounds.

While specific, in-depth research articles detailing the extensive use of this compound are not abundant in readily available literature, its utility can be inferred from its role as a building block offered by various chemical suppliers for research and development purposes. theclinivex.comsigmaaldrich.comchemsrc.com Its application is anticipated in the synthesis of pharmaceutical intermediates and other complex organic molecules where a step-wise introduction of different substituents on an aromatic core is required. The benzyloxy group, in addition to its protective role, can also influence the electronic environment of the aromatic ring, potentially modulating the reactivity of the halogenated sites.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56872-27-6 | alfa-chemistry.com |

| Molecular Formula | C₁₃H₁₀BrClO | aaronchem.com |

| Molecular Weight | 297.57 g/mol | |

| Melting Point | 58-62 °C | alfa-chemistry.com |

| Boiling Point | 366.8 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.471 g/cm³ | alfa-chemistry.com |

Table 2: Key Functional Groups and Their Synthetic Relevance

| Functional Group | Position on Benzene Ring | Key Synthetic Roles |

| Benzyloxy | 2 | Protecting group for the hydroxyl functionality; can be cleaved by hydrogenolysis. bldpharm.com |

| Bromo | 1 | Reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.govwikipedia.orgchemspider.com |

| Chloro | 4 | Less reactive than the bromo group, allowing for sequential and selective functionalization. moldb.com |

Properties

IUPAC Name |

1-bromo-4-chloro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNGWGVCBBMWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Benzyloxy 1 Bromo 4 Chlorobenzene and Its Derivatives

Strategies for Carbon-Carbon Bond Formation

Palladium-catalyzed reactions are among the most powerful and versatile tools for constructing C-C bonds in modern organic synthesis. mdpi.com For a substrate like 2-(Benzyloxy)-1-bromo-4-chlorobenzene, which contains two different halogen atoms, these reactions offer a high degree of control and predictability. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to achieving selective functionalization.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgnih.gov The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org For this compound, this reaction can be optimized to target either the bromo or the chloro position, although the greater reactivity of the C-Br bond typically dictates initial coupling at the C1 position.

Optimization studies for dihaloarenes generally focus on catalyst systems that can achieve high yields and selectivity. Key variables include the choice of palladium precursor, the ligand, the base, and the solvent system. For challenging substrates, such as those containing less reactive aryl chlorides, significant advancements in ligand design have been necessary. researchgate.net The substrate scope for couplings with this compound would theoretically include a wide array of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters.

Table 1: Representative Conditions for Optimized Suzuki-Miyaura Coupling of Dihaloarenes

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 |

| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90-110 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 |

| 4 | XPhos Pd G3 | - | K₃PO₄ | 2-MeTHF | 100 |

This table presents generalized conditions often found to be effective for Suzuki-Miyaura couplings of bromo-chloro arenes. Specific yields and reaction times would depend on the specific boronic acid used.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. nih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. nih.gov For dihalogenated arenes like this compound, this step is crucial for selectivity. The C-Br bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition at the C-Br position. This difference in bond energy is the primary basis for the chemoselectivity observed in these reactions.

Transmetalation : The organopalladium(II) halide complex then undergoes transmetalation with the organoboron reagent, which is activated by a base. nih.gov In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. youtube.com

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. This forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com

While the C-Br bond in this compound is relatively reactive, the C-Cl bond is not. Aryl chlorides are known for their low reactivity in palladium-catalyzed couplings due to the strength of the C-Cl bond. uwindsor.ca Overcoming this challenge has been a major focus of catalyst development. The key to activating aryl chlorides lies in using a palladium catalyst that is both electron-rich and sterically hindered. researchgate.net

Electron-Rich Ligands : Ligands that are highly electron-donating increase the electron density on the palladium(0) center. This makes the metal more nucleophilic and facilitates its insertion into the strong C-Cl bond during the oxidative addition step. researchgate.net

Sterically Bulky Ligands : Bulky ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), promote the formation of low-coordinate, highly reactive monoligated palladium(0) species. researchgate.netchemrxiv.org This steric bulk also accelerates the final reductive elimination step, preventing catalyst decomposition. researchgate.net

The development of "ligandless" catalyst systems, which may involve the formation of homogenous palladium species in solution from a heterogeneous precursor, has also shown promise for the activation of aryl chlorides under specific conditions. acs.org

The significant difference in reactivity between C-Br and C-Cl bonds allows for highly chemoselective cross-coupling reactions on substrates like this compound. researchgate.net By carefully controlling the reaction conditions (e.g., using milder conditions, shorter reaction times), the Suzuki-Miyaura coupling can be directed to occur exclusively at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent transformations. nih.gov

This chemoselectivity enables the synthesis of unsymmetrical, differentially substituted biaryl compounds through sequential coupling strategies. In a typical sequence, the first Suzuki-Miyaura coupling is performed under conditions that favor C-Br activation. After isolation of the monochlorinated biaryl product, a second coupling can be performed under more forcing conditions (e.g., higher temperatures, stronger bases, or a more active catalyst system designed for aryl chlorides) to functionalize the remaining C-Cl position with a different boronic acid. nih.gov

Table 2: Illustrative Sequential Suzuki-Miyaura Coupling Strategy

| Step | Halide Target | Coupling Partner | Catalyst System | Resulting Structure |

| 1 | C-Br | Arylboronic Acid A | Pd(OAc)₂, SPhos, K₂CO₃ | 2-(Benzyloxy)-1-(Aryl A)-4-chlorobenzene |

| 2 | C-Cl | Arylboronic Acid B | Pd₂(dba)₃, XPhos, K₃PO₄ | 2-(Benzyloxy)-1-(Aryl A)-4-(Aryl B)-benzene |

The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org

For a substrate such as this compound, the Sonogashira reaction would also exhibit high chemoselectivity. The coupling would overwhelmingly occur at the C-Br position under standard conditions, yielding a 2-(benzyloxy)-4-chloro-1-alkynylbenzene derivative. This product retains the C-Cl bond, which can be used in a subsequent cross-coupling reaction, such as a Suzuki or a second Sonogashira coupling, to access more complex, non-symmetrical architectures. researchgate.net

Table 3: Representative Conditions for Chemoselective Sonogashira Coupling

| Entry | Palladium Source | Copper Source | Ligand | Base | Solvent |

| 1 | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF |

| 2 | Pd(OAc)₂ | CuI | Xantphos | DIPA | Toluene |

| 3 | Pd(PPh₃)₄ | CuI | - | Piperidine | DMF |

This table presents generalized conditions often found to be effective for Sonogashira couplings of aryl bromides. Specific yields would depend on the terminal alkyne used.

Palladium-Catalyzed Cross-Coupling Reactions

Other Palladium-Mediated Cross-Couplings (e.g., Heck, Negishi, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate such as this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond typically allows for selective functionalization at the bromine-substituted position.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of aryl-nitrogen bonds. organic-chemistry.org Using a palladium catalyst with appropriate phosphine (B1218219) ligands, this compound can react selectively with primary or secondary amines at the C-Br bond to yield 5-chloro-2-(benzyloxy)aniline derivatives. The choice of ligand and reaction conditions is crucial to prevent competing reactions or catalyst deactivation. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org An organozinc reagent can be coupled with this compound, again with expected selectivity for the C-Br bond, to form a new C-C bond. This method is known for its functional group tolerance. organic-chemistry.orgunits.it The versatility of organozinc reagents allows for the introduction of a wide range of alkyl, vinyl, or aryl substituents. organic-chemistry.org

Heck Reaction: While less commonly applied for this specific substitution pattern, the Heck reaction could theoretically be used to couple this compound with alkenes at the C-Br position to introduce a vinyl group.

The general principle of higher reactivity for heavier halogens (I > Br > Cl) in oxidative addition to Pd(0) governs the selectivity of these transformations.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Selective Site on Target Molecule |

|---|---|---|---|---|

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Pd(0) or Pd(II) precursor + Phosphine Ligand | C-Br |

| Negishi | Aryl Halide + Organozinc | C-C | Pd or Ni catalyst | C-Br |

| Heck | Aryl Halide + Alkene | C-C (vinyl) | Pd catalyst + Base | C-Br |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent an older but still valuable alternative to palladium-catalyzed methods, often offering different or complementary reactivity. researchgate.net

Copper-catalyzed amination provides a classic method for forming C-N bonds. Research has demonstrated chemo- and regioselective amination of 2-bromobenzoic acids, where only the bromide adjacent to the carboxylic acid is replaced. nih.govscilit.comorganic-chemistry.org This high selectivity, which avoids the need for protecting groups, suggests that in this compound, the C-Br bond would be the preferred site of reaction with an amine in the presence of a copper catalyst and a suitable base. nih.govorganic-chemistry.orgresearchgate.net Various N-aryl and N-alkyl derivatives can be produced with yields often ranging from good to excellent. nih.govscilit.comorganic-chemistry.org

The synthesis of phenols and aryl ethers from aryl halides can be efficiently achieved using copper catalysis. Studies have shown that copper(I) oxide, in conjunction with ligands like 4,7-dihydroxy-1,10-phenanthroline, can effectively catalyze the hydroxylation of aryl bromides in water, offering an environmentally friendly pathway. rsc.org Similarly, efficient copper-catalyzed hydroxylation of ortho-bromobenzylic alcohols has been achieved. These methodologies could be applied to convert this compound into its corresponding phenol (B47542), 2-(benzyloxy)-4-chlorophenol. Furthermore, copper-catalyzed etherification reactions allow for the formation of diaryl ethers or alkyl aryl ethers, expanding the molecular complexity. nih.govchemrxiv.org

While the Suzuki-Miyaura reaction is predominantly palladium-catalyzed, there is growing interest in using more economical copper catalysts. nih.gov Copper-based systems have been developed for the cross-coupling of arylboronates with benzyl (B1604629) halides and other electrophiles. rsc.org A copper(I)-catalyzed sulfonylative Suzuki-Miyaura cross-coupling has been developed, reacting aryl boronic acids with aryl iodides. rsc.org Applying this to this compound would likely involve coupling with a boronic acid at the C-Br position. Although less conventional, this approach is an active area of research and could provide a cost-effective alternative for forming C-C bonds. rsc.orgrsc.orgorgsyn.org

Applications of Organolithium and Grignard Reagents

Organolithium and Grignard reagents are powerful nucleophiles and bases used for forming C-C bonds. Their application to dihalogenated arenes like this compound requires careful control of selectivity.

Grignard Reagents: The formation of a Grignard reagent from an aryl halide involves the insertion of magnesium metal into the carbon-halogen bond. In a molecule with both bromine and chlorine, the greater reactivity of the C-Br bond facilitates selective formation of the Grignard reagent at that position. Experiments with 1-bromo-4-chlorobenzene (B145707) show that the Grignard reagent, 4-chlorophenylmagnesium bromide, is formed selectively. wisc.edu By analogy, reacting this compound with magnesium would yield (2-(benzyloxy)-4-chlorophenyl)magnesium bromide. This organometallic intermediate can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO2) to install new functional groups. The preparation of chlorobenzene (B131634) Grignard reagents can be initiated using more reactive bromobenzene-derived Grignard crystals. google.com

Organolithium Reagents: Organolithium reagents can be formed via lithium-halogen exchange. This reaction is typically very fast, even at low temperatures. When reacting with dihaloarenes, selectivity can be an issue. For instance, with substrates containing both bromine and another functionality, bromine-lithium exchange can compete with other desired reactions, such as deprotonation. taylorandfrancis.com For this compound, treatment with an alkyllithium reagent like n-butyllithium would likely result in rapid bromine-lithium exchange to form 2-(benzyloxy)-4-chloro-1-lithiobenzene, which is a potent nucleophile for subsequent reactions.

Table 2: Formation and Reactivity of Organometallic Reagents

| Reagent Type | Method of Formation | Selective Site on Target Molecule | Common Subsequent Reactions |

|---|---|---|---|

| Grignard | Mg insertion | C-Br | Reaction with aldehydes, ketones, esters, CO₂, nitriles |

| Organolithium | Li-Halogen Exchange | C-Br | Reaction with a wide range of electrophiles |

Cross Electrophile Coupling Strategies for Halogenated Arenes

Cross-electrophile coupling is an emerging strategy that couples two different electrophiles, often using a metal catalyst and a stoichiometric reductant. This approach avoids the pre-formation of sensitive organometallic nucleophiles. For a molecule like this compound, which possesses two distinct electrophilic C-X bonds, this strategy is particularly relevant.

Recent developments have included iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides and nickel-catalyzed couplings of benzyl chloroformates with aryl iodides. organic-chemistry.orgrsc.org These methods typically involve a catalytic cycle where a low-valent metal catalyst reacts with each electrophile sequentially. Applying this concept to this compound could involve its reaction with another electrophile, such as an alkyl halide, in the presence of a catalyst (e.g., Ni, Fe) and a reductant (e.g., Zn, Mn). The challenge lies in controlling the regioselectivity, which would again likely favor initial reaction at the more labile C-Br bond. This area represents a modern frontier for creating C-C bonds under mild conditions. organic-chemistry.org

Strategies for Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is fundamental to the synthesis of the target molecule, which features a C-O ether linkage and C-Br and C-Cl bonds.

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings, where a nucleophile displaces a leaving group. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require an electron-poor aromatic ring, typically achieved by incorporating one or more strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carbonyl (-C=O) groups. byjus.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

The stability of this intermediate is crucial, and it is most effectively stabilized when the EWGs are positioned ortho or para to the leaving group, allowing for delocalization of the negative charge. masterorganicchemistry.compressbooks.pub The nature of the leaving group is also important; its ability to depart influences the second step of the reaction. However, in SNAr, the rate-determining step is usually the initial nucleophilic attack, meaning the electronegativity of the halogen can be more influential than its bond strength to carbon. Consequently, the typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com

For a substrate like this compound, direct SNAr is challenging without additional activating groups. The benzyloxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, if a suitable precursor with an activating group, such as 2-(benzyloxy)-4-bromo-1-nitrobenzene, is used, the bromine atom could be displaced by a nucleophile.

| Factor | Effect on Reaction Rate | Example/Comment |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Increases rate by stabilizing the Meisenheimer intermediate. masterorganicchemistry.com | -NO2, -CN, -COR groups are effective activators. |

| Position of EWG | ortho or para positions provide the best stabilization and rate enhancement. pressbooks.pub | meta positioning offers minimal stabilization of the negative charge. |

| Leaving Group | Rate is often F > Cl > Br > I, as the first step (attack) is rate-determining. masterorganicchemistry.com | The high electronegativity of fluorine stabilizes the transition state of the attack. |

| Nucleophile | Stronger nucleophiles generally react faster. | Alkoxides (RO-), amides (R2N-), and thiolates (RS-) are common nucleophiles. |

The benzyloxy ether linkage in the target molecule is a key structural feature. This group is also frequently used as a protecting group for hydroxyl functionalities in multi-step syntheses due to its relative stability and the specific conditions under which it can be removed. organic-chemistry.org

Formation: The most common method for forming benzyl ethers is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile in an SN2 reaction with a benzyl halide, such as benzyl bromide or benzyl chloride. organic-chemistry.orgyoutube.com For the synthesis of this compound, the starting material would be 2-bromo-5-chlorophenol, which is deprotonated with a suitable base (e.g., NaH, K₂CO₃) and then reacted with benzyl bromide. youtube.com The reaction is highly efficient as it involves a primary halide, minimizing the risk of competing elimination reactions. youtube.com

Alternative methods include using benzyl trichloroacetimidate (B1259523) under acidic conditions, which is suitable for base-sensitive substrates, or employing reagents like 2-benzyloxy-1-methylpyridinium triflate for protection under neutral conditions. organic-chemistry.org

Cleavage: The selective cleavage of the benzyloxy group is one of its most valuable attributes. The standard and most widely used method is catalytic hydrogenolysis . youtube.com This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.comyoutube.com The process is clean and high-yielding, breaking the C-O bond to regenerate the alcohol (phenol) and producing toluene as a byproduct. youtube.comresearchgate.net This method is particularly useful because it is mild and typically does not affect other functional groups like other ethers or esters. youtube.com

Other cleavage methods exist for substrates that may not be compatible with hydrogenation. Strong acids like HBr can cleave benzyl ethers, although this is less selective. youtube.com For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.org A boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has also been reported for mild and selective debenzylation in the presence of other sensitive functional groups. organic-chemistry.org

| Process | Method | Reagents & Conditions | Key Features |

|---|---|---|---|

| Formation | Williamson Ether Synthesis | Alcohol/Phenol + Base (NaH, K2CO3) then Benzyl Halide (BnBr, BnCl) | Most common, high-yielding, SN2 mechanism. organic-chemistry.orgyoutube.com |

| Acid-Catalyzed | Alcohol + Benzyl trichloroacetimidate, Acid catalyst (e.g., TfOH) | Useful for base-sensitive substrates. organic-chemistry.org | |

| Cleavage | Catalytic Hydrogenolysis | H2, Pd/C, Solvent (e.g., EtOH, EtOAc) | Mild, highly selective, clean reaction. youtube.comyoutube.com |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr3) | Harsher conditions, less selective. youtube.com | |

| Lewis Acid Cleavage | BCl3·SMe2 | Mild and selective for complex molecules. organic-chemistry.org |

Stereoselective and Asymmetric Synthesis Approaches for Chiral Derivatives

While this compound itself is achiral, its derivatives, particularly diaryl ethers, can exhibit axial chirality. This type of chirality, known as atropisomerism, arises from restricted rotation around a single bond—in this case, the C-O bond of the ether linkage. chemrxiv.org This restricted rotation is due to steric hindrance from bulky ortho substituents on the aromatic rings, creating a rotational barrier high enough to allow for the isolation of stable, non-interconverting enantiomers. snnu.edu.cn Axially chiral diaryl ethers are significant motifs in natural products and serve as valuable ligands in asymmetric catalysis. chemrxiv.orgnih.gov

The catalytic asymmetric synthesis of these chiral diaryl ethers is a challenging area of research due to the flexible C-O axis and the lower rotational barrier compared to biaryl compounds. chemrxiv.orgsnnu.edu.cn Several modern strategies have been developed to address this challenge:

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been successfully employed to catalyze the atroposelective synthesis of diaryl ethers. One approach involves the desymmetrization of prochiral dialdehyde-containing diaryl ethers through an enantioselective esterification with an alcohol. chemrxiv.orgnih.gov The chiral NHC catalyst differentiates between the two enantiotopic aldehyde groups, leading to the formation of the chiral diaryl ether with high enantioselectivity. nih.govnih.gov In some cases, a matched kinetic resolution process can further enhance the enantiomeric excess (ee) of the product. nih.gov

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for various asymmetric transformations. In the context of diaryl ether synthesis, CPAs can catalyze the atroposelective desymmetrization of prochiral diamines bearing a C-O axis. snnu.edu.cn The reaction proceeds via an enantioselective acylation using an achiral reagent like an azlactone, affording the desired C-O axially chiral products in high yields and with excellent enantioselectivities. snnu.edu.cnacs.org

These methods provide access to highly enantioenriched diaryl ethers that can serve as versatile building blocks for bioactive molecules and as chiral ligands for other asymmetric reactions. chemrxiv.org

| Catalytic System | Strategy | Typical Substrates | Reported Performance | Reference |

|---|---|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | Atroposelective desymmetrization via esterification | Prochiral diaryl ether dicarbaldehydes | Good yields and high enantioselectivities (e.g., up to 99% ee) | chemrxiv.orgnih.gov |

| Chiral Phosphoric Acid (CPA) | Atroposelective desymmetrization via acylation | Prochiral diamines with a C-O axis | Very good yields (up to 98%) and high enantioselectivities (up to >99.5:0.5 er) | snnu.edu.cnacs.org |

| Diphenylprolinol Silyl Ether | Domino Michael/Michael or Michael/Aldol reactions | α,β-Unsaturated aldehydes and various nucleophiles | Can create multiple chiral centers with excellent enantioselectivity (e.g., >97% ee) | nih.govelsevierpure.com |

Retrosynthetic Analysis and Convergent Synthetic Routes

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials by disconnecting bonds that correspond to known and reliable chemical reactions. fiveable.meyoutube.com

For This compound , the retrosynthetic analysis can proceed as follows:

Disconnection of the Ether Bond (C-O): The most logical first disconnection is the ether linkage. This is a common strategy for ethers and corresponds to a Williamson ether synthesis in the forward direction. amazonaws.com This disconnection yields two synthons: a 2-bromo-5-chlorophenoxide anion and a benzyl cation. The corresponding chemical equivalents (reagents) are 2-bromo-5-chlorophenol and a benzyl halide (e.g., benzyl bromide).

Disconnection of Halogen-Carbon Bonds (C-X): The precursor, 2-bromo-5-chlorophenol, can be further simplified. Its synthesis can be envisioned from a simpler phenol.

Disconnecting the C-Br bond leads to 4-chlorophenol (B41353) . The forward reaction would be the selective bromination of 4-chlorophenol at the ortho position relative to the hydroxyl group.

Alternatively, disconnecting the C-Cl bond leads to 2-bromophenol . The forward reaction would be the chlorination of 2-bromophenol, which would likely be directed to the para position by the ortho-para directing hydroxyl group.

This analysis reveals a linear synthesis , where 4-chlorophenol is first brominated and then subjected to etherification with benzyl bromide.

| Step | Target/Intermediate | Disconnection | Precursors (Reagents) | Forward Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Aryl-O Bond | 2-Bromo-5-chlorophenol + Benzyl bromide | Williamson Ether Synthesis amazonaws.com |

| 2 | 2-Bromo-5-chlorophenol | Aryl-Br Bond | 4-Chlorophenol | Electrophilic Aromatic Bromination |

| 3 | 4-Chlorophenol | Aryl-Cl Bond | Phenol | Electrophilic Aromatic Chlorination |

Advanced Synthetic Techniques and Methodologies

Modern organic synthesis increasingly relies on advanced technologies to improve efficiency, safety, and scalability.

Continuous flow chemistry, often performed in microreactors, represents a significant shift from traditional batch processing. In a flow system, reagents are continuously pumped and mixed in a network of small-diameter tubes or channels, where the reaction occurs. researchgate.netsoftecks.in This technology offers numerous advantages, particularly for reactions that are fast, highly exothermic, or involve hazardous reagents, all of which can be relevant to the synthesis of halogenated aromatic compounds. semanticscholar.orgrsc.org

Key Advantages of Flow Chemistry:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. softecks.in Highly exothermic reactions, such as halogenations or nitrations, can be controlled precisely due to the high surface-area-to-volume ratio, which allows for rapid and efficient heat dissipation, preventing thermal runaways. researchgate.netrsc.org

Superior Mixing and Mass Transfer: The small channel dimensions lead to rapid diffusion and mixing, which is especially beneficial for multiphasic reactions (e.g., gas-liquid), ensuring homogeneity and improving reaction rates and selectivity. rsc.orgrsc.org

Precise Reaction Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, allowing for fine-tuning of reaction conditions to maximize yield and minimize byproduct formation. mdpi.comresearchgate.net

Scalability: Production can be scaled up by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up a large batch reactor.

For the synthesis of this compound, flow chemistry could be applied to both the halogenation and etherification steps. For instance, the bromination of 4-chlorophenol, an exothermic reaction, could be performed more safely and with greater selectivity in a microreactor. softecks.in Similarly, the Williamson ether synthesis could be optimized in a flow system to reduce reaction times and improve yield.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by low surface-area-to-volume ratio; risk of hotspots. mdpi.com | Excellent due to high surface-area-to-volume ratio; precise temperature control. researchgate.netrsc.org |

| Mixing | Can be slow and inefficient, leading to local concentration gradients. | Rapid and efficient mixing through diffusion and advection in microchannels. rsc.org |

| Safety | Large quantities of reagents and products are present, increasing risk. | Small reactor volume enhances safety, especially with hazardous materials. softecks.in |

| Scalability | "Scaling up" can be complex and may require re-optimization. | "Numbering up" or extended run time allows for easier scale-out. |

| Reaction Optimization | Time-consuming, requires multiple separate experiments. | Rapid screening of conditions (temperature, residence time) is possible. mdpi.com |

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, significantly accelerating reaction rates. sacredheart.edurroij.com For the synthesis of diaryl ethers, such as this compound, which typically involves a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) pathway, microwave irradiation offers substantial advantages over conventional heating methods. nih.govnumberanalytics.com

The fundamental principle of MAOS lies in the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. sacredheart.edumdpi.com This efficiency can reduce reaction times from several hours to mere minutes. nih.govnih.gov For instance, the SNAr coupling of phenols with electron-deficient aryl halides to form diaryl ethers has been achieved in 5-10 minutes under microwave irradiation, often without the need for a catalyst. nih.gov

The synthesis of this compound would involve the reaction of 2-bromo-4-chlorophenol (B154644) with benzyl bromide. Under microwave conditions, this reaction can be optimized for time, temperature, and power to maximize yield and purity, demonstrating a significant improvement in efficiency. sacredheart.edu

Interactive Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis for a Representative Diaryl Ether

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | 60-70 minutes | 3-10 minutes |

| Typical Yield | ~38-70% | >85-95% |

| Heating Method | Oil bath/reflux | Direct dielectric heating |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Solvent Usage | Often requires high-boiling solvents | Can use less solvent or solvent-free conditions |

Note: Data is illustrative and based on general findings for Williamson ether synthesis of various ethers. sacredheart.edunih.gov

High-Throughput Synthesis and Combinatorial Library Generation

High-throughput synthesis and combinatorial chemistry are revolutionary approaches for accelerating the discovery of new molecules and optimizing reaction conditions. acs.org These techniques allow for the rapid generation and screening of large numbers of compounds, which is particularly valuable in pharmaceutical and materials science research. rsc.org

For a molecule like this compound, high-throughput methods can be employed to screen for optimal catalysts and ligands for its synthesis, for example, in a copper-catalyzed Ullmann-type reaction. acs.orgbeilstein-journals.org By creating an array of reactions in parallel, each with a different ligand or catalyst, researchers can quickly identify the most effective combination for producing the desired diaryl ether. acs.org

Furthermore, the core structure of this compound can serve as a scaffold for generating a combinatorial library of derivatives. nih.gov By systematically varying the substituents on either of the aromatic rings, a large and diverse collection of related compounds can be synthesized. For instance, different substituted phenols can be reacted with a variety of benzyl halides, or vice versa, to create a library of benzyloxy-halobenzene derivatives. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery. rroij.comnih.gov

Interactive Table 2: Illustrative Combinatorial Library Generation from a Core Scaffold

| Scaffold | Building Block Set A (Substituted Phenols) | Building Block Set B (Substituted Benzyl Halides) | Resulting Library Products |

| Diaryl Ether Core | 2-bromo-4-chlorophenol | Benzyl bromide | This compound |

| 2,4-dichlorophenol | 4-Methoxybenzyl chloride | 1,3-dichloro-2-((4-methoxybenzyl)oxy)benzene | |

| 4-bromo-2-methylphenol | 4-Nitrobenzyl bromide | 1-bromo-2-methyl-4-((4-nitrobenzyl)oxy)benzene | |

| 2-iodophenol | 2-Chlorobenzyl chloride | 1-((2-chlorobenzyl)oxy)-2-iodobenzene |

Note: This table provides a conceptual illustration of how a combinatorial library could be generated.

Principles of Green Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound and its derivatives can be made more sustainable by adopting these principles.

Microwave-assisted synthesis itself is considered a green technique because it significantly reduces energy consumption and reaction times. benthamdirect.com It often allows for the use of greener solvents, like water or ethanol, or can even be performed under solvent-free conditions. rroij.combenthamdirect.com

Another key aspect of green chemistry in diaryl ether synthesis is the development and use of more environmentally benign catalysts. Research has focused on replacing traditional copper catalysts with more efficient and recyclable alternatives, such as copper-based nanocatalysts supported on materials like magnetic nanoparticles or carbon nanotubes. nih.gov These supported catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. nih.gov

The choice of reagents and solvents also plays a crucial role. Utilizing less hazardous starting materials and replacing volatile organic solvents (VOCs) with greener alternatives like water or deep eutectic solvents (DES) are central to sustainable synthetic practices. mdpi.combenthamdirect.com For example, the Williamson ether synthesis can be performed using a catalyst derived from waste banana peels in a green solvent, eliminating the need for harsh bases and phase transfer catalysts. benthamdirect.com

Interactive Table 3: Application of Green Chemistry Principles to Diaryl Ether Synthesis

| Green Chemistry Principle | Conventional Approach | Sustainable Alternative |

| Energy Efficiency | Prolonged heating (hours) | Microwave-assisted heating (minutes) benthamdirect.com |

| Catalysis | Stoichiometric copper powder, homogeneous catalysts | Recyclable nanocatalysts (e.g., CuO@Fe₂O₃), ligand-free systems nih.gov |

| Safer Solvents | High-boiling organic solvents (e.g., DMF, NMP) researchgate.net | Water, ethanol, deep eutectic solvents (DES), solvent-free mdpi.combenthamdirect.com |

| Waste Prevention | Difficult catalyst recovery, use of harsh bases | Magnetic separation and reuse of catalysts, biodegradable catalysts benthamdirect.comnih.gov |

| Atom Economy | Use of protecting groups, multi-step reactions | One-pot multicomponent reactions, catalyst-free SNAr nih.gov |

Note: This table summarizes key green chemistry improvements applicable to the synthesis of the target compound class.

Iii. Mechanistic Insights and Reaction Kinetics

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The reactivity of 2-(benzyloxy)-1-bromo-4-chlorobenzene is dominated by the presence of three key functional groups: the benzyloxy ether, the bromine atom, and the chlorine atom. The interconversion of these groups, particularly the halogens, is of significant synthetic interest.

The primary pathway for modifying the aromatic core is through metal-catalyzed cross-coupling reactions. Due to the difference in bond dissociation energies (C-Br vs. C-Cl), selective functionalization is highly feasible. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0), which is the initial step in many cross-coupling cycles (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

For instance, in a Suzuki-Miyaura coupling, the plausible mechanism involves the initial oxidative addition of the palladium(0) catalyst into the C-Br bond to form an arylpalladium(II) complex. This step is generally considered the rate-determining step for less reactive aryl halides. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product and regenerates the active catalyst. The chlorine atom typically remains intact under these conditions, allowing for subsequent functionalization if desired.

Nucleophilic aromatic substitution (SNAr) offers another avenue for functional group interconversion, though it is less favored for this substrate. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.govyoutube.comyoutube.com The benzyloxy group is electron-donating by resonance, which disfavors the formation of the anionic intermediate necessary for an SNAr mechanism. Therefore, harsh reaction conditions would be required to substitute either the bromo or chloro group with a nucleophile, and selectivity would be poor.

A related compound, 2-(benzyloxy)-1-bromo-4-fluorobenzene, demonstrates that the bromine atom is the more reactive site in nucleophilic substitution reactions. The benzyloxy group, being electron-donating, deactivates the ring towards nucleophilic attack, but the inherent reactivity difference between C-Br and C-F bonds still dictates the outcome. A similar principle applies to this compound.

| Reaction Type | Target Bond | Key Mechanistic Feature | Expected Outcome |

| Suzuki-Miyaura Coupling | C-Br | Oxidative addition of Pd(0) | Selective replacement of Br with an aryl/vinyl group |

| Buchwald-Hartwig Amination | C-Br | Pd-catalyzed amination | Selective replacement of Br with a nitrogen nucleophile |

| Nucleophilic Aromatic Substitution | C-Br / C-Cl | Formation of Meisenheimer complex | Generally disfavored due to electron-donating benzyloxy group |

Investigation of Rate-Determining Steps and Transient Intermediates

For the synthetically valuable palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) center. The transient intermediate formed is an arylpalladium(II) halide complex. The stability and reactivity of this intermediate are influenced by the ligands on the palladium and the electronic nature of the aryl group.

In the case of this compound, the oxidative addition would selectively occur at the C-Br bond. The resulting intermediate, [Pd(2-(benzyloxy)-4-chlorophenyl)(Br)Ln], is a key species in the catalytic cycle. The electron-donating nature of the benzyloxy group can increase the electron density at the palladium center, potentially affecting the rates of subsequent steps like transmetalation and reductive elimination.

Computational studies on similar systems have shown that the energy barrier for oxidative addition is significantly lower for C-Br bonds compared to C-Cl bonds, supporting the observed selectivity. The presence of bulky ortho substituents, like the benzyloxy group, can also influence the geometry of the transient intermediates and the kinetics of the reaction, sometimes slowing the reaction rate but also potentially enhancing selectivity.

Studies on Halogen Dance Reactions and Regioisomerization

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.org This rearrangement typically proceeds via a series of deprotonation and halogenation steps involving an aryl anion intermediate. wikipedia.org

For this compound, a halogen dance reaction could theoretically be initiated by a strong base, such as lithium diisopropylamide (LDA). Deprotonation would likely occur at the most acidic position on the ring. The ortho-directing effect of the benzyloxy group and the inductive effects of the halogens would influence the site of lithiation. The most probable site for deprotonation is the C3 position, between the benzyloxy and chloro groups.

Once the aryl anion is formed, it could be quenched by a halogen source (often another molecule of the starting material) at a different position, leading to a rearranged product. For example, if the bromine atom were to migrate, one might observe the formation of 1-(benzyloxy)-2-bromo-5-chlorobenzene or other regioisomers. However, the halogen dance is more commonly observed in heteroaromatic systems and its occurrence in this specific benzene (B151609) derivative would require experimental verification. wikipedia.orgsocar.az The thermodynamic stability of the potential regioisomers is the ultimate driving force for this rearrangement. wikipedia.org

Photoinduced and Electrochemical Transformations of Halogenated Aromatics

The photochemistry of halogenated aromatic compounds often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light, generating an aryl radical and a halogen radical. The energy required for this cleavage depends on the carbon-halogen bond strength, with C-Br bonds being more readily cleaved than C-Cl bonds.

Upon irradiation, this compound would be expected to preferentially undergo C-Br bond cleavage to form a 2-(benzyloxy)-4-chlorophenyl radical. This highly reactive intermediate can then participate in a variety of reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical scavengers.

Electrochemically, halogenated aromatics can undergo reductive cleavage of the carbon-halogen bond. The reduction potential for C-Br bonds is generally less negative than for C-Cl bonds, allowing for selective electrochemical reduction. In aprotic solvents, the reduction of this compound would likely proceed via a two-electron process to form an aryl anion and a bromide ion. This aryl anion can then be protonated by a proton source in the medium. This method could provide a clean, reagent-free approach to selectively de-brominate the molecule.

| Transformation | Initiation | Key Intermediate | Potential Product |

| Photochemical | UV light | 2-(benzyloxy)-4-chlorophenyl radical | 1-(benzyloxy)-3-chlorobenzene (via H-abstraction) |

| Electrochemical | Electron transfer | 2-(benzyloxy)-4-chlorophenyl anion | 1-(benzyloxy)-3-chlorobenzene (via protonation) |

Iv. Computational and Theoretical Chemistry of 2 Benzyloxy 1 Bromo 4 Chlorobenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular world. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of properties can be derived. For 2-(Benzyloxy)-1-bromo-4-chlorobenzene, such calculations offer a window into its stability, reactivity, and spectroscopic characteristics.

Key properties that can be analyzed include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. nih.gov It uses a color gradient to identify regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen of the benzyloxy group and the aromatic rings would likely show negative potential, while the hydrogen atoms would be positive. This helps predict sites for intermolecular interactions. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding, orbital hybridization, and charge distribution. It can quantify the delocalization of electron density, such as the hyperconjugative interactions that contribute to molecular stability. nih.gov

These analyses help predict the most likely sites for chemical reactions. For instance, the electron-donating nature of the benzyloxy group, combined with the electron-withdrawing and directing effects of the halogen atoms, creates a specific pattern of reactivity on the benzene (B151609) ring that can be precisely quantified.

Table 1: Illustrative Data from Quantum Chemical Calculations for an Aromatic Compound

| Calculated Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Atomic Charges | Calculated charge on each atom (e.g., Mulliken, NBO). | Reveals electron distribution and identifies electrophilic/nucleophilic sites. |

This table is illustrative of the types of data generated from DFT calculations and does not represent actual calculated values for this compound.

Beyond static properties, quantum chemistry can model the entire course of a chemical reaction. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products. A critical point on this path is the transition state: the highest energy structure that must be overcome for the reaction to proceed.

For this compound, this is particularly useful for understanding:

Nucleophilic Aromatic Substitution (SNAr): Modeling the attack of a nucleophile on the aromatic ring can determine whether the bromine or chlorine atom is more likely to be displaced and what the activation energy for this process is.

Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig couplings, theoretical modeling can elucidate the mechanism of the catalytic cycle, including oxidative addition and reductive elimination steps, helping to optimize reaction conditions.

Regioselectivity: If another substituent is added to the ring, calculations can predict which position it is most likely to occupy by comparing the energies of the different possible transition states. nih.gov

Hybrid models that combine DFT-based transition state modeling with machine learning have shown remarkable accuracy in predicting reaction barriers and experimental activation energies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for understanding static electronic properties, molecules are not static. They are flexible and can adopt various shapes, or conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior.

For this compound, the most significant conformational flexibility comes from the rotation around the C-O-C bonds of the benzyloxy group. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. These simulations are particularly powerful when performed in an explicit solvent, as they can capture how interactions with solvent molecules (e.g., chloroform (B151607) vs. DMSO) can favor different conformations, a phenomenon known as a solvent-induced conformational switch. nih.gov Understanding the preferred shape of the molecule is vital, as it governs how it interacts with other molecules, such as enzymes or catalytic surfaces.

Machine Learning and Artificial Intelligence in Chemical Reaction Prediction

Machine learning (ML) models can predict the major product of a chemical reaction given a set of reactants, reagents, and solvents. acs.org These models often represent molecules as fingerprints or graphs and use algorithms like neural networks or gradient boosting to learn the complex patterns that govern reactivity. acs.orgyoutube.com

For a reaction involving this compound, an ML model could:

Predict the outcome of a reaction with a novel reagent, suggesting a product structure with a certain probability. acs.org

Predict regioselectivity or chemoselectivity , for instance, in a reaction where multiple functional groups could react, the model can predict which one is most likely to do so.

Suggest optimal solvents or catalysts by learning from similar reactions in its training data. chemrxiv.org

Hybrid models that combine physics-based descriptors (such as those from DFT) with machine learning are emerging as a highly accurate approach, especially in cases where experimental data is limited. nih.gov

Propose Disconnections: Identify strategic bonds to break in the target molecule, suggesting the last reaction step in its synthesis (e.g., formation of the ether bond or introduction of a halogen).

Iterate: Take the resulting precursor molecules and recursively apply the same logic, working backward step-by-step.

Rank Pathways: Evaluate the proposed routes based on various metrics like reaction feasibility, estimated yield, cost of starting materials, and number of steps. chemical.ai

Present Options: Provide the chemist with several viable synthetic plans to consider for laboratory execution. nih.govchemrxiv.org

Chemoinformatics for Structural-Reactivity Relationships

Chemoinformatics provides a powerful lens through which the relationship between the molecular structure of a compound and its chemical reactivity can be systematically investigated. For a molecule such as this compound, chemoinformatic approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can offer significant insights. These computational methodologies aim to build mathematical models that correlate a compound's biological activity or physicochemical properties with its molecular descriptors.

The fundamental principle of QSAR and QSPR is that the structure of a molecule, as defined by its electronic, steric, and hydrophobic characteristics, dictates its reactivity and interactions with other molecules. By quantifying these structural features through calculated molecular descriptors, it becomes possible to predict the behavior of a compound in various chemical and biological systems. While specific, in-depth QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied to understand its potential reactivity.

Key Molecular Descriptors and Their Influence on Reactivity:

The reactivity of this compound is governed by the interplay of its constituent parts: the benzene ring, the benzyloxy group, and the halogen substituents (bromine and chlorine). A chemoinformatic analysis would involve the calculation of a wide array of molecular descriptors to capture the essence of these structural features. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These parameters quantify the electronic properties of the molecule, which are crucial for understanding its behavior in chemical reactions.

Partial Atomic Charges: The distribution of electron density across the molecule can indicate sites susceptible to nucleophilic or electrophilic attack. The electronegative oxygen, chlorine, and bromine atoms will draw electron density, creating regions of partial negative charge, while the attached carbon atoms will become partially positive.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the electron-donating benzyloxy group would be expected to raise the HOMO energy, while the electron-withdrawing halogens would lower the LUMO energy.

Steric Descriptors: These descriptors account for the three-dimensional size and shape of the molecule, which can influence its ability to approach and interact with other reactants.

Molecular Volume and Surface Area: These provide a general measure of the molecule's size.

Verloop Steric Parameters (L, B1, B5): These parameters offer a more detailed description of the shape of substituents, quantifying their length and width in different dimensions. nih.gov The bulky benzyloxy group will exert significant steric hindrance, particularly at the ortho position (C1 and C3), potentially directing incoming reagents to other positions on the benzene ring.

Ovality: This descriptor measures the deviation of the molecular shape from a perfect sphere.

Hydrophobic Descriptors: These parameters describe the molecule's affinity for nonpolar environments.

LogP (Octanol-Water Partition Coefficient): This is a common measure of lipophilicity. The presence of the large, nonpolar benzyloxy and benzene rings, along with the halogens, would suggest that this compound is a lipophilic molecule with a positive LogP value. This property is critical for its solubility in organic solvents and its potential to cross biological membranes.

Hypothetical Data Table of Molecular Descriptors:

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance for Reactivity |

| Electronic | HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity. | |

| HOMO-LUMO Gap | 5.3 eV | Relates to kinetic stability and reactivity. | |

| Molecular Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. | |

| Steric | Molecular Volume | 250 ų | Overall size, impacts steric hindrance. |

| Molecular Surface Area | 300 Ų | Area available for interaction. | |

| Ovality | 1.5 | Describes the non-spherical shape. | |

| Hydrophobic | LogP | 4.8 | High lipophilicity, preference for nonpolar environments. |

Structural-Reactivity Relationships Inferred from Chemoinformatics Principles:

Based on the principles of chemoinformatics, the following structural-reactivity relationships can be inferred for this compound:

The benzyloxy group, being an activating group, will increase the electron density of the benzene ring through resonance, making it more susceptible to electrophilic aromatic substitution. However, its significant steric bulk will likely direct incoming electrophiles to the positions ortho and para to it, which are already substituted.

The carbon-bromine bond is generally more reactive towards nucleophilic substitution and in cross-coupling reactions (like Suzuki or Heck reactions) than the carbon-chlorine bond due to its lower bond strength. Chemoinformatic models could quantify the relative activation energies for the cleavage of these bonds.

The combination of the bulky benzyloxy group and the adjacent bromine atom at the C1 and C2 positions will create a sterically hindered environment, which could influence the regioselectivity of reactions involving these sites.

V. Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(Benzyloxy)-1-bromo-4-chlorobenzene." Both ¹H and ¹³C NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the benzylic and aromatic protons. The methylene (B1212753) protons (—CH₂—) of the benzyloxy group are anticipated to appear as a singlet at approximately 5.0–5.2 ppm. The aromatic region should display a complex pattern of signals for the eight protons on the two benzene (B151609) rings, typically in the range of δ 6.8–7.5 ppm. The three protons on the disubstituted chlorobromophenyl ring will show a specific splitting pattern (doublets and a doublet of doublets) dictated by their coupling constants, allowing for precise assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The spectrum for "this compound" would show signals for all 13 carbon atoms. The benzylic carbon (—CH₂—) is expected around 70 ppm. The aromatic region, between approximately 110 and 160 ppm, will contain signals for the 12 aromatic carbons. The carbons directly bonded to the electronegative bromine and chlorine atoms will have their chemical shifts significantly influenced. For comparison, in related structures like 1-bromo-4-butoxybenzene, the carbon attached to bromine appears around 112.6 ppm. rsc.org

Based on analogous compounds, the predicted chemical shifts for "this compound" are summarized below.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Benzylic CH₂ | ~5.1 | Benzylic CH₂ | ~70 |

| Phenyl H (5H) | ~7.3-7.5 | C-O | ~155 |

| Chlorobromophenyl H (3H) | ~6.9-7.6 | C-Br | ~115 |

| C-Cl | ~128 | ||

| Aromatic CH | ~115-135 | ||

| Quaternary Aromatic C | ~130-140 | ||

| Predicted data based on spectral information from analogous compounds. |

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For "this compound," which is a solid at room temperature, obtaining single crystals suitable for X-ray diffraction would provide unequivocal proof of its constitution and conformation. sigmaaldrich.com

This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the substitution pattern on the benzene ring and revealing the spatial orientation of the benzyloxy group relative to the chlorobromophenyl ring. In a study of the closely related compound "2-(Benzyloxy)-4-bromo-1-nitrobenzene," X-ray crystallography was used to resolve the crystal packing and verify the absolute configuration, reporting a C-Br bond length of approximately 1.89 Å. Similar analysis on "this compound" would provide invaluable data for understanding intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

While no public crystal structure data for "this compound" is currently available, the technique remains the gold standard for absolute structural confirmation should suitable crystals be prepared.

High-Resolution Mass Spectrometry for Product Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For "this compound" (molecular formula C₁₃H₁₀BrClO), HRMS can confirm the molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, [M]⁺•. This pattern serves as a clear fingerprint for the presence of these halogens. The major expected peaks in the molecular ion cluster are detailed in the table below.

| Isotopologue | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| [¹²C₁₃H₁₀⁷⁹Br³⁵Cl¹⁶O]⁺• | 295.9654 | 100.0 |

| [¹²C₁₃H₁₀⁸¹Br³⁵Cl¹⁶O]⁺• | 297.9634 | 97.7 |

| [¹²C₁₃H₁₀⁷⁹Br³⁷Cl¹⁶O]⁺• | 297.9625 | 32.5 |

| [¹²C₁₃H₁₀⁸¹Br³⁷Cl¹⁶O]⁺• | 299.9604 | 31.8 |

| Calculated based on natural isotopic abundances. |

Beyond confirming the molecular formula, HRMS can elucidate fragmentation patterns, providing further structural information. A common fragmentation pathway for this molecule would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 and a bromochlorophenoxy radical. The mass spectrum of 1-bromo-2-chloroethane (B52838) demonstrates the complexity and utility of interpreting halogen isotopic patterns in fragmentation analysis. docbrown.info

Spectroscopic Probes and In Situ Techniques for Reaction Monitoring

The synthesis and subsequent reactions of "this compound" can be monitored in real-time using in situ spectroscopic probes, offering significant advantages for process understanding and control. spectroscopyonline.com Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sampling. irdg.org

In Situ FT-IR Spectroscopy: ATR-FTIR is particularly useful for monitoring reactions in solution. For instance, in the preparation of a Grignard reagent from "this compound," an FT-IR probe immersed in the reaction mixture could monitor the disappearance of the characteristic C-Br vibrational band and the appearance of bands associated with the newly formed organometallic species. researchgate.netstk-online.ch This real-time monitoring is critical for ensuring reaction initiation and completion, which is vital for both safety and yield optimization in highly exothermic processes like Grignard formations. researchgate.nethzdr.de

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in situ reaction monitoring, especially for reactions involving aromatic systems and halogenated compounds. irdg.org The C-Br and C-Cl bonds give rise to distinct Raman signals. In a reaction such as a halogen-lithium exchange, the disappearance of the C-Br band (around 262 cm⁻¹) can be tracked in real-time to determine the reaction kinetics and endpoint. americanpharmaceuticalreview.com Because water is a weak Raman scatterer, the technique is also well-suited for analyzing reactions in aqueous or multiphase systems. The ability to use fiber optic probes makes it a versatile method for monitoring reactions under a wide range of conditions, from laboratory flasks to industrial reactors. irdg.orglookchem.com

Vi. Applications in Chemical Biology and Materials Science Research Oriented

Chemical Probes and Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that employs active-site-directed chemical probes to assess the functional state of enzymes within complex biological systems. wikipedia.orgmtoz-biolabs.comnih.gov These probes enable the visualization and identification of active proteins, offering insights beyond simple protein abundance. wikipedia.orgcreative-biolabs.com

The cornerstone of ABPP is the activity-based probe (ABP), a small molecule typically composed of three key elements: a reactive group or "warhead" that covalently binds to an active site residue, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a linker. wikipedia.orgcreative-biolabs.com Halogenated compounds are integral to the design of these probes, where the halogen can either be part of the reactive warhead or a component of the scaffold that confers selectivity.

The design process for halogenated probes involves careful tuning of electronic properties to achieve desired reactivity and specificity. For instance, hypervalent diarylhalonium salts have been developed as redox-activated warheads for probes targeting oxidoreductases. rsc.org The reactivity of these probes can be finely adjusted by varying the halogen atom. rsc.org A scaffold like 2-(Benzyloxy)-1-bromo-4-chlorobenzene could serve as a starting point for synthesizing such probes. The bromo and chloro substituents can be chemically modified to introduce the necessary reactive groups and reporter tags, while the benzyloxy group can be altered to modulate binding affinity and cell permeability. The synthesis often involves multi-step organic reactions to couple the core scaffold with the warhead and reporter tag moieties. nih.gov

| Probe Component | Function | Example |

|---|---|---|

| Reactive Group (Warhead) | Forms a covalent bond with a target protein's active site. wikipedia.org | Fluorophosphonate, Diarylhalonium Salt wikipedia.orgrsc.org |

| Reporter Tag | Enables visualization and/or isolation of labeled proteins. creative-biolabs.com | Rhodamine (fluorophore), Biotin (B1667282) (affinity handle) wikipedia.org |

| Linker/Scaffold | Connects the warhead and tag; influences probe selectivity and physical properties. creative-biolabs.com | Alkane chains, polyethylene (B3416737) glycol (PEG), aromatic systems |

ABPP is a key strategy for identifying the protein targets of small molecules and for profiling enzyme activity on a proteome-wide scale (chemoproteomics). creative-biolabs.comnih.gov The process involves treating a biological sample (e.g., cell lysate or intact cells) with an ABP, which labels its specific enzyme targets. mtoz-biolabs.com Following labeling, the reporter tag is used to detect or isolate the probe-protein adducts. nih.gov

When combined with mass spectrometry, this technique, often called ABPP-MudPIT (Multidimensional Protein Identification Technology), allows for the simultaneous identification and quantification of hundreds of active enzymes in their native environment. wikipedia.orgnih.gov This approach is particularly valuable in drug discovery for confirming the molecular targets of a drug candidate and assessing its selectivity across the proteome. creative-biolabs.com Halogenated probes, derived from frameworks like this compound, can be employed to explore specific enzyme classes, leveraging the unique reactivity conferred by the halogen atoms to achieve covalent modification of target proteins. rsc.org

| Step | Description | Purpose |

|---|---|---|

| 1. Probe Incubation | A biological sample (e.g., cell proteome) is treated with an activity-based probe. mtoz-biolabs.com | Covalent labeling of active enzyme targets. |

| 2. Visualization/Enrichment | If using a fluorescent tag, labeled proteins are visualized by gel electrophoresis. If using a biotin tag, they are enriched using streptavidin beads. mtoz-biolabs.com | Detection or isolation of target proteins. |

| 3. Proteomic Analysis | Enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mtoz-biolabs.com | Identification and quantification of the labeled proteins. |

| 4. Data Analysis | Identified proteins are analyzed to determine the targets of the probe or to profile changes in enzyme activity across different conditions. | Target validation and functional proteomic insights. nih.gov |

Fragment-Based Lead Discovery (FBLD) Strategies

Fragment-Based Lead Discovery (FBLD) is an efficient method for identifying lead compounds in drug discovery. wikipedia.org It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but high-quality binding to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent, drug-like molecules.

To fully exploit the potential of specific molecular interactions in FBLD, specialized fragment libraries have been designed. Halogen-Enriched Fragment Libraries (HEFLibs) are collections of fragments that intentionally incorporate bromine and iodine atoms. nih.govnih.gov While halogenated compounds are often underrepresented in standard libraries due to their higher molecular weight, HEFLibs provide a powerful tool for identifying binding "hot spots" where halogen bonds can be formed. nih.govfrontiersin.org

Screening with HEFLibs can uncover unique binding modes that might be missed by conventional fragment screening. nih.gov A molecule like this compound, with its defined halogen substitution pattern, represents the type of core structure found in such libraries. These fragments serve as chemical probes to map out sites on a protein surface that are favorable for halogen bonding, providing excellent starting points for hit-to-lead optimization. nih.govfrontiersin.org

| Property | Typical Fragment Library | Halogen-Enriched Fragment Library (HEFLib) |

|---|---|---|

| Molecular Weight (MW) | Typically < 300 Da acs.org | May exceed 300 Da due to heavy halogens (Br, I) frontiersin.org |

| Key Feature | High diversity of core scaffolds | Focused inclusion of heavy halogens to probe for halogen bonding sites nih.gov |

| Primary Goal | Identify any binding fragment | Identify fragments that bind via favorable halogen bond interactions nih.gov |

| Advantage | High ligand efficiency, broad chemical space coverage wikipedia.org | Provides unique starting points for structure-based design and lead optimization nih.govnih.gov |